molecular formula C15H20N2O3S B4286958 N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

Cat. No.: B4286958
M. Wt: 308.4 g/mol
InChI Key: YKTZMHVBUSPZGJ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. The presence of a spiro center imparts rigidity and three-dimensional structural properties to the molecule, making it an interesting scaffold for the development of biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide can be achieved through a multi-step process involving commercially available reagents. One of the key steps involves the formation of the spiro center, which can be accomplished through the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction typically requires the presence of a base and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and can handle larger volumes of reactants. Additionally, the use of catalysts and solvents that can be easily recycled can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It has shown promise in preliminary studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as increased rigidity and stability.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its

Properties

IUPAC Name

N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-18-13-5-3-2-4-12(13)16-14(21)17-8-6-15(7-9-17)19-10-11-20-15/h2-5H,6-11H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTZMHVBUSPZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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